molecular formula C10H7N3S B066879 (4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile CAS No. 175205-46-6

(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile

Cat. No.: B066879
CAS No.: 175205-46-6
M. Wt: 201.25 g/mol
InChI Key: XNSPZXUZFHJCLX-UHFFFAOYSA-N
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Description

(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile is a useful research compound. Its molecular formula is C10H7N3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential of 1,3,4-Thiadiazole Derivatives

Research has established 1,3,4-thiadiazole and its derivatives as crucial scaffolds in medicinal chemistry due to their wide-ranging pharmacological activities. These compounds are recognized for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The versatility of the 1,3,4-thiadiazole core, allowing for diverse chemical modifications, underscores its importance in the design of new drug-like molecules with potential medical applications (Lelyukh, 2019).

Synthesis and Significance in Medicinal Chemistry

The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively studied. These compounds are synthesized primarily through cyclization reactions of thiosemicarbazone under various conditions, highlighting their significant pharmaceutical relevance against different fungal and bacterial strains (Yusuf & Jain, 2014).

Role in Optoelectronic Materials

Recent studies have also explored the application of thiadiazole derivatives in the field of optoelectronics. These materials, including benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials, have been reviewed for their potential in organic optoelectronic research activities. The unique open-shell biradical nature of BBT-based materials suggests future research directions for these materials in electronic devices and luminescent elements (Tam & Wu, 2015).

Antidiabetic and Antimicrobial Activities

Thiadiazole derivatives have also been identified as promising agents in antidiabetic and antimicrobial research. Their interaction with various biological targets, such as sodium-glucose linked transporters and peroxisome proliferator-activated receptors, underlines their potential as antidiabetic agents. Additionally, their broad-spectrum antimicrobial activities further emphasize the diverse pharmacological applications of thiadiazole scaffolds (Datar & Deokule, 2014).

Future Directions

Thiadiazole derivatives have been the subject of intense research due to their wide range of biological activities . Future research may focus on developing new synthetic methods, exploring their biological activities, and investigating their potential applications in medicinal chemistry.

Properties

IUPAC Name

2-[4-(thiadiazol-4-yl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c11-6-5-8-1-3-9(4-2-8)10-7-14-13-12-10/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSPZXUZFHJCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371973
Record name [4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-46-6
Record name 4-(1,2,3-Thiadiazol-4-yl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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